molecular formula C20H13Cl2N3O3 B2821121 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-44-8

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

Cat. No.: B2821121
CAS No.: 282523-44-8
M. Wt: 414.24
InChI Key: SKATVAXGKUJJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole (CAS 282523-44-8) is a high-purity benzimidazole derivative supplied for advanced pharmacological and medicinal chemistry research. This compound features a molecular formula of C20H13Cl2N3O3 and a molecular weight of 414.24 g/mol. As a member of the benzimidazole class, it serves as a key synthon and pharmacophore in the development of novel bioactive molecules. Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities. Recent scientific reviews highlight their significant potential as antimicrobial and anticancer agents . The structural motif of this compound, particularly the substitutions at the N-1 and C-2 positions of the benzimidazole core, is a critical feature for enhancing chemotherapeutic activity and is found in established therapeutic agents . The nitro and chlorophenyl substituents on the core scaffold are strategically placed to influence the compound's electronic properties and binding interactions with biological targets, which is a common approach in the rational design of new chemical entities . This reagent is intended for research applications only, including but not limited to: use as a building block in organic synthesis, a lead compound in the investigation of new antimicrobials against drug-resistant strains, and a candidate molecule for in vitro cytotoxicity studies against various cancer cell lines. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-15-6-4-14(5-7-15)20-23-18-9-8-17(25(26)27)11-19(18)24(20)28-12-13-2-1-3-16(22)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKATVAXGKUJJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole (CAS: 282523-45-9) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, characterization, and biological properties, with a focus on antimicrobial, cytotoxic, anti-inflammatory, and cholinesterase inhibitory activities.

Synthesis and Characterization

The compound is synthesized through a reaction involving O-phenylenediamine and various aromatic aldehydes. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole demonstrates effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are reported as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses moderate antimicrobial activity compared to standard antibiotics .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values indicating significant activity:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.5

The results suggest that 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole may be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

In vivo studies demonstrated that the compound exhibits anti-inflammatory properties. It was tested in animal models for its ability to reduce inflammation induced by carrageenan. The results showed a significant reduction in paw edema at doses of 50 mg/kg and 100 mg/kg:

Dose (mg/kg) Paw Edema Reduction (%)
5045
10060

This indicates that the compound may be effective in managing inflammatory conditions .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's inhibitory activity against acetylcholinesterase (AChE) was evaluated using Ellman's method. The results indicated a potent inhibition with an IC50 value of 5.6 µM, suggesting its potential use in cognitive enhancement therapies:

Enzyme IC50 (µM)
Acetylcholinesterase5.6

In silico studies further supported these findings, indicating favorable binding interactions with the enzyme's active site .

Case Studies and Research Findings

A study published in Pharmaceutical Biology explored the pharmacological activities of various benzimidazole derivatives, including the target compound. The findings highlighted its analgesic effects comparable to morphine and notable antioxidant activities, making it a versatile candidate for multiple therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole exhibit notable antimicrobial properties. Studies have shown that modifications in the benzimidazole structure can enhance activity against various bacterial strains. For instance, a study demonstrated that derivatives of nitro-benzimidazoles possess potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .

Anticancer Properties
Benzimidazole derivatives are known for their anticancer activities. A case study on related compounds highlighted their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain nitro-substituted benzimidazoles have shown effectiveness against breast cancer cells by triggering mitochondrial-mediated apoptosis . This suggests that 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole may also exhibit similar anticancer properties.

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential applications as a pesticide. Research into chlorinated benzimidazoles has revealed their efficacy in controlling agricultural pests. For example, studies have shown that certain benzimidazole derivatives can act as fungicides against plant pathogens like Fusarium spp., which are responsible for significant crop losses . This positions 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole as a candidate for development into effective agricultural chemicals.

Materials Science

Polymer Development
The incorporation of benzimidazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers containing benzimidazole moieties exhibit improved resistance to thermal degradation compared to conventional polymers . This application could lead to the development of advanced materials suitable for high-performance applications.

Data Tables

Application Area Potential Benefits Related Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against various bacterial strains; induces apoptosis in cancer cells
AgriculturePesticidal activityEffective fungicide against Fusarium spp.
Materials ScienceEnhanced thermal stabilityImproved resistance to thermal degradation in polymers

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on a series of nitro-benzimidazoles demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative, suggesting that structural modifications can enhance efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyloxy Group

a. 1-[(4-Chlorobenzyl)oxy]-2-(4-Chlorophenyl)-6-Nitro-1H-1,3-Benzimidazole (CAS 282523-42-6)

  • Structural Difference : The benzyloxy group has a 4-chloro substituent instead of 3-chloro.
  • Molecular Weight : 414.2 g/mol (vs. 414.2 for the 3-chloro analog).
  • Key Data : Purity ≥97%, supplied as a powder for pharmaceutical intermediates .
  • Significance : The 4-chloro substitution may alter steric and electronic interactions in biological targets compared to the 3-chloro isomer.

b. 2-(4-Chlorophenyl)-1-[(2,4-Dichlorobenzyl)oxy]-6-Nitro-1H-1,3-Benzimidazole

  • Structural Difference : The benzyloxy group contains two chlorine atoms at the 2- and 4-positions.
  • Molecular Weight : 448.7 g/mol.
  • Key Data : Purity >90%, with applications in research requiring higher halogen content for enhanced lipophilicity .

c. 2-(4-Chlorophenyl)-1-[(3,4-Dichlorobenzyl)oxy]-6-Nitro-1H-1,3-Benzimidazole (CAS 282523-47-1)

  • Structural Difference : Dichloro substitution (3,4-position) on the benzyloxy group.
  • Molecular Weight : 448.7 g/mol.
  • Computed Properties : XLogP3 = 6.1 (indicating high lipophilicity), topological polar surface area = 72.9 Ų .
Substituent Variations on the Benzimidazole Core

a. 2-(4-Chlorophenyl)-1-[(4-Methylbenzyl)oxy]-6-Nitro-1H-1,3-Benzimidazole (CAS 282523-17-5)

  • Structural Difference : A methyl group replaces chlorine on the benzyloxy moiety.
  • Key Data : Supplied by Key Organics with MFCD00141398, used in industrial R&D .

b. 1-[(Benzyl)oxy]-2-(4-Chlorophenyl)-6-Nitro-1H-1,3-Benzimidazole (CAS 329234-69-7)

  • Structural Difference: No chlorine on the benzyloxy group.
  • Key Data : Simpler structure with lower molecular weight (386.8 g/mol), used as a synthetic intermediate .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Pattern (Benzyloxy) Purity XLogP3 Application Notes
1-[(3-Chlorobenzyl)oxy]-... (Target) C₂₀H₁₃Cl₂N₃O₃ 414.2 3-Cl N/A ~5.8* Research (hypothetical)
1-[(4-Chlorobenzyl)oxy]-... (282523-42-6) C₂₀H₁₃Cl₂N₃O₃ 414.2 4-Cl ≥97% ~5.8 Pharmaceutical intermediates
1-[(2,4-Dichlorobenzyl)oxy]-... C₂₀H₁₂Cl₃N₃O₃ 448.7 2,4-Cl₂ >90% ~6.5 High-throughput screening
1-[(3,4-Dichlorobenzyl)oxy]-... (282523-47-1) C₂₀H₁₂Cl₃N₃O₃ 448.7 3,4-Cl₂ N/A 6.1 Lipophilic drug candidates
1-[(4-Methylbenzyl)oxy]-... (282523-17-5) C₂₁H₁₆ClN₃O₃ 393.8 4-CH₃ N/A ~4.9 Solubility studies

*Estimated based on structural similarity to CAS 282523-42-4.

Key Observations:
  • Halogenation Impact : Dichloro derivatives (e.g., 2,4-dichloro) exhibit higher molecular weights and lipophilicity (XLogP3 >6), which may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism : The 3-chloro vs. 4-chloro substitution on the benzyloxy group could influence binding affinity in target proteins due to differences in steric hindrance and electronic distribution .
  • Synthetic Feasibility : Ionic liquid (IL) solvents improve yields in benzimidazole synthesis, as shown in analogous reactions (e.g., 2-(4-chlorophenyl)benzimidazole in ILs vs. H₂O/EtOH) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling substituted benzimidazole precursors with halogenated aromatic groups under catalytic conditions. For example, PEG-400 medium with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C facilitates efficient heterocyclic bond formation. Reaction progress is monitored via TLC, followed by isolation via ice-water quenching and recrystallization in aqueous acetic acid . Optimization variables include catalyst loading, solvent polarity (e.g., PEG-400’s role in stabilizing intermediates), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, C-O-C stretching from the chlorobenzyloxy group at ~1250 cm⁻¹).
  • ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and confirms substitution patterns (e.g., deshielded protons near nitro groups).
  • ESI-MS validates molecular weight and fragmentation patterns.
  • Thermal analysis (TGA/DTA) assesses decomposition profiles, critical for stability studies .

Q. What are the recommended handling and storage protocols for this compound based on its physicochemical properties?

  • Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or nitro-group degradation. Use fume hoods for handling due to potential acute toxicity (similar to Econazole derivatives, which require PPE and ventilation ).

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalytic systems in the synthesis of this benzimidazole derivative?

  • Methodological Answer : Kinetic studies (e.g., varying catalyst concentrations) and intermediate trapping (using quenching agents) can identify rate-limiting steps. For instance, Bleaching Earth Clay’s basic sites may deprotonate intermediates, accelerating nucleophilic substitution. Isotopic labeling (e.g., ¹⁸O in PEG-400) could trace solvent participation in transition states .

Q. What methodologies are suitable for analyzing thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • TGA/DTA under nitrogen/air atmospheres quantifies mass loss steps (e.g., nitro-group decomposition at ~250°C).
  • Pyrolysis-GC/MS identifies volatile degradation products (e.g., chlorobenzene, NOₓ species).
  • DSC detects phase transitions and exothermic events, critical for assessing storage safety .

Q. How can interaction studies with biological targets (e.g., enzymes) be designed for this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measures binding affinity to targets like cytochrome P450.
  • Molecular docking (using software like AutoDock) predicts binding modes, guided by structural analogs (e.g., benzimidazole derivatives with known inhibitory activity ).

Q. What computational approaches are effective for modeling the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • MD simulations in explicit solvent (e.g., water/PEG-400) model solvation effects on stability .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) across different studies?

  • Methodological Answer :

  • Cross-validate with high-resolution techniques (e.g., 2D NMR like HSQC/HMBC) to resolve overlapping signals.
  • Control experiments (e.g., pH variation) assess solvent/impurity effects. For example, acidic conditions may protonate nitro groups, altering chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.